L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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Overview
Description
L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a complex organic compound that plays a significant role in various biochemical and industrial processes. This compound is characterized by its intricate structure, which includes multiple acetyl and galactopyranosyl groups, making it a valuable subject of study in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves multiple steps, including glycosylation and acetylation reactions. One common method involves the use of mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane . This reaction yields the corresponding β-glycosides in good yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale glycosylation and acetylation processes, utilizing automated reactors and precise control of reaction conditions to ensure high yields and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in glycosylation reactions and the synthesis of complex carbohydrates.
Biology: In the study of glycoproteins and their role in cellular processes.
Medicine: As a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound’s acetyl and galactopyranosyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-(acetylamino)-2-deoxy-beta-L-mannopyranose
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside
Uniqueness
L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to its specific combination of acetyl and galactopyranosyl groups, which confer distinct biochemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
3-[3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H52N2O21/c1-20(47)45-35-38(67-43-40(64-26(7)53)39(63-25(6)52)37(62-24(5)51)34(66-43)19-58-22(3)49)36(61-23(4)50)33(18-57-21(2)48)65-42(35)59-17-32(41(54)55)46-44(56)60-16-31-29-14-10-8-12-27(29)28-13-9-11-15-30(28)31/h8-15,31-40,42-43H,16-19H2,1-7H3,(H,45,47)(H,46,56)(H,54,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIREWDIFSHWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52N2O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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